![molecular formula C7H16ClNS B6607776 1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride CAS No. 2839144-69-1](/img/structure/B6607776.png)
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride (1-ESMCHC) is an organic compound that is used as an intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is also used in the manufacture of agrochemicals, dyes, and various other industrial products. The compound has been studied extensively in the laboratory and is known to have several biochemical and physiological effects.
Scientific Research Applications
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antifungal agents. It has also been used in the synthesis of agrochemicals, dyes, and various other industrial products. Additionally, this compound has been used as a model compound in the study of organic chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of 1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. For example, this compound has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been found to have anti-inflammatory, antioxidant, and antifungal properties.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been found to have anti-inflammatory, antioxidant, and antifungal properties. It has also been found to have neuroprotective and cardioprotective effects, and to possess anti-cancer properties.
Advantages and Limitations for Lab Experiments
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride is an ideal compound for use in laboratory experiments due to its low cost and availability. Additionally, it is relatively easy to synthesize and is stable in a variety of different solvents. However, it is important to note that this compound is a highly reactive compound and should be handled with care.
Future Directions
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride has a wide range of potential applications in the field of pharmaceuticals and other industries. In the future, it may be used in the development of new drugs and other compounds. Additionally, it may be used as a model compound for studying the biochemical and physiological effects of various compounds. Furthermore, it may be used as a reagent in the synthesis of agrochemicals, dyes, and other industrial products. Finally, further research may be conducted to determine the exact mechanism of action of this compound and to explore its potential therapeutic applications.
Synthesis Methods
1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride is synthesized through a multi-step process that involves the reaction of ethylsulfanylmethylcyclopropane with hydrochloric acid. The reaction proceeds via a nucleophilic addition of the hydrochloric acid to the ethylsulfanylmethylcyclopropane, leading to the formation of this compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is usually done at temperatures below 25°C.
Properties
IUPAC Name |
[1-(ethylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-2-9-6-7(5-8)3-4-7;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKKGBNUCKWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1(CC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
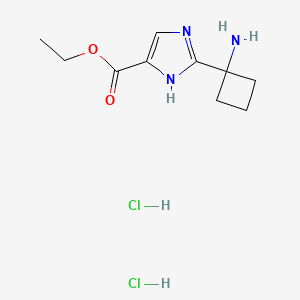
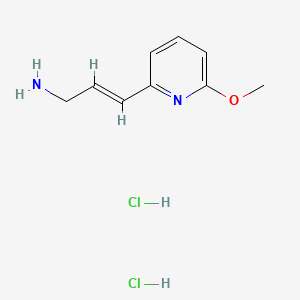
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B6607709.png)
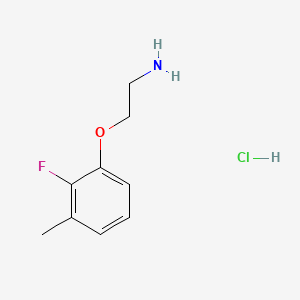
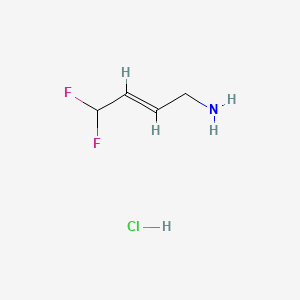
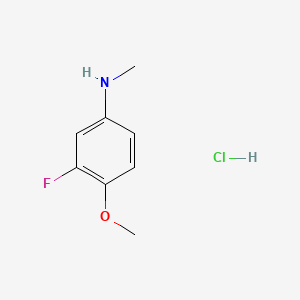
![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
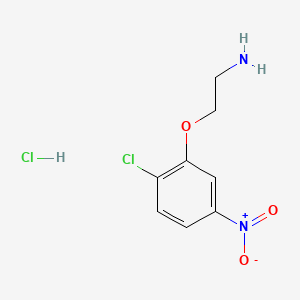
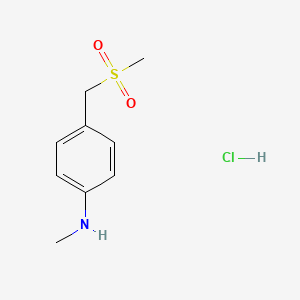


![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)
